Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]- is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group attached to a benzene ring. This particular compound is notable for its complex structure, which includes a cyclohexenone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage. This is followed by the introduction of the cyclohexenone moiety through a series of condensation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexenone moiety to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]- exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and inhibit their activity, which is a common mechanism in antimicrobial agents. The cyclohexenone moiety may also interact with biological membranes, affecting their function and integrity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-methyl-: This compound lacks the cyclohexenone moiety and has different chemical properties.
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has an ethyl group instead of the cyclohexenone moiety.
4-Methyl-N-pyridin-3-yl-benzenesulfonamide: This compound contains a pyridine ring instead of the cyclohexenone moiety.
Uniqueness
The presence of the cyclohexenone moiety in Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]- makes it unique compared to other similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
144318-24-1 |
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Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(3-oxocyclohexen-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-12-5-7-15(8-6-12)20(18,19)16-10-9-13-3-2-4-14(17)11-13/h5-8,11,16H,2-4,9-10H2,1H3 |
InChI Key |
NQBPGYVZSDGHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=O)CCC2 |
Origin of Product |
United States |
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